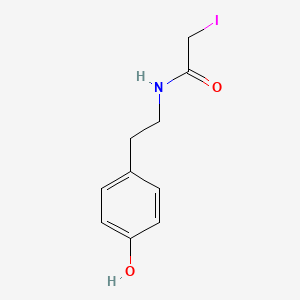

N-碘乙酰酪胺

描述

N-Iodoacetyltyramine, also known as N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoacetamide, is a compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 .

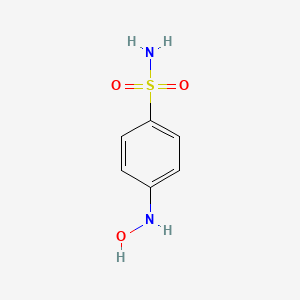

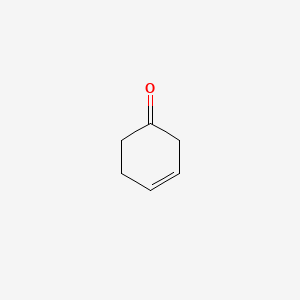

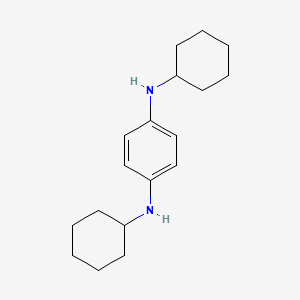

Molecular Structure Analysis

The molecular structure of N-Iodoacetyltyramine consists of an iodine atom attached to an acetyl group, which is further attached to a tyramine molecule . The exact structure can be found in various chemical databases .

科学研究应用

Targeted Metabolomics

N-Iodoacetyltyramine has been used in targeted metabolomics studies. For instance, it has been used to analyze the impact of nitrogen application on the accumulation of amino acids, flavonoids, and phytohormones in tea shoots under soil nutrition deficiency stress . The study found that a lower nitrogen application promotes the biosynthesis of theanine and amino acids involved in theanine synthesis, thus inhibiting the accumulation of other amino acids .

125I Labeling by Alkylation of Sulfhydryl Groups

N-Iodoacetyltyramine has been used in 125I labeling by alkylation of sulfhydryl groups . The kinetics of alkylation of N-acetylcysteine by N-iodoacetyltyramine indicate that N-iodoacetyltyramine is more useful for labeling sulfhydryl-containing compounds to high specific activity with 125I .

Preparation of Carrier-Free 125I-Labeled Compounds

N-Iodoacetyltyramine has been used in the preparation of carrier-free 125I-labeled compounds . Conditions for the preparation of carrier-free 125I-labeled N-iodoacetyl-3-monoiodotyramine in 50% yield based on starting iodide are described .

Group Specificity Studies

The high degree of group specificity of N-iodoacetyl-3-monoiodotyramine reaction with sulfhydryl groups is demonstrated by the high reactivity toward sulfhydryl-containing bovine serum albumin and low reactivity toward N-ethylmaleimide-blocked bovine serum albumin and IgG .

Preparation of 125I-Labeled ACTH Derivative

125I-labeled N-iodoacetyl-3-monoiodotyramine was also used to prepare a 125I-labeled ACTH derivative that retains full biological activity, further demonstrating the selectivity toward reactions with sulfhydryl groups .

安全和危害

作用机制

Target of Action

N-Iodoacetyltyramine is a derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine . Tyramine acts by inducing the release of catecholamine . The physiological effects of tyramine are mediated by a variety of biological target molecules. Tyramine may modulate adrenergic receptors, which triggers hypertension, while its neuro- and immunomodulatory actions are mediated via Trace Amine-Associated Receptors (TAARs) .

Mode of Action

It is known to be a useful and selective 125i-labeling agent for sulfhydryl-containing compounds, demonstrating high reactivity towards sulfhydryl-containing bovine serum albumin and igg .

Biochemical Pathways

For example, it acts as a neuromodulator and is a precursor for the neurotransmitter octopamine .

Pharmacokinetics

It is known that the total clearance of oral n-acetylcysteine, a related compound, is significantly reduced in patients with end-stage renal disease, leading to marked increases in systemic exposure .

Result of Action

It is known to be a useful and selective 125i-labeling agent for sulfhydryl-containing compounds .

属性

IUPAC Name |

N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c11-7-10(14)12-6-5-8-1-3-9(13)4-2-8/h1-4,13H,5-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROHFNRTQBLLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968273 | |

| Record name | N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Iodoacetyltyramine | |

CAS RN |

53527-07-4 | |

| Record name | N-Iodoacetyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053527074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of N-Iodoacetyltyramine highlighted in the research?

A1: The research article focuses on the preparation and utilization of N-Iodoacetyltyramine as a reagent for radiolabeling molecules. Specifically, it demonstrates the use of N-Iodoacetyltyramine for incorporating Iodine-125 (125I) into molecules through alkylation of sulfhydryl (-SH) groups. [] This suggests its utility in developing radiolabeled probes for research or diagnostic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1s,5r,7s)-3-Amino-2,4,6-triazabicyclo[3.2.1]oct-3-ene-7-carboxylic acid](/img/structure/B1204775.png)

![2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-](/img/structure/B1204793.png)

![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)